3-(3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid
CAS No.: 901864-54-8
Cat. No.: VC4241339
Molecular Formula: C18H19N3O2
Molecular Weight: 309.369
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901864-54-8 |
|---|---|
| Molecular Formula | C18H19N3O2 |
| Molecular Weight | 309.369 |
| IUPAC Name | 3-(3,4,6-trimethyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)propanoic acid |
| Standard InChI | InChI=1S/C18H19N3O2/c1-11-15(9-10-16(22)23)12(2)19-18-17(11)13(3)20-21(18)14-7-5-4-6-8-14/h4-8H,9-10H2,1-3H3,(H,22,23) |
| Standard InChI Key | DMBCHSORXMQXSQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC2=C1C(=NN2C3=CC=CC=C3)C)C)CCC(=O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound’s IUPAC name, 3-(3,4,6-trimethyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)propanoic acid, reflects its intricate architecture. The pyrazolo[3,4-b]pyridine system consists of a fused pyrazole and pyridine ring, with methyl groups at positions 3, 4, and 6. A phenyl substituent at position 1 and a propanoic acid moiety at position 5 complete the structure . Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₂ |
| Molecular Weight | 309.369 g/mol |
| CAS Registry Number | 901864-54-8 |
| SMILES | CC1=C(C(=NC2=C1C(=NN2C3=CC=CC=C3)C)C)CCC(=O)O |
X-ray crystallography of analogous compounds, such as 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine, reveals planar aromatic systems with dihedral angles <10° between the pyrazolopyridine core and phenyl ring, suggesting minimal steric hindrance for intermolecular interactions . The propanoic acid side chain introduces hydrogen-bonding capabilities, enhancing solubility in polar solvents compared to non-acylated derivatives.
Spectroscopic and Computational Data
While experimental spectral data for this specific compound remain unpublished, density functional theory (DFT) simulations of related pyrazolo[3,4-b]pyridines predict strong absorption bands in the UV-Vis spectrum (λₘₐₓ ≈ 270–320 nm) due to π→π* transitions in the conjugated system . Nuclear magnetic resonance (NMR) studies of structurally similar molecules indicate characteristic shifts for methyl groups (δ 1.8–2.5 ppm) and aromatic protons (δ 7.2–8.1 ppm) .
Synthetic Methodologies
Multicomponent Bicyclization Strategies
A four-component reaction involving arylglyoxals, pyrazol-5-amines, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one under microwave irradiation (110°C, 25–28 min) in acetic acid provides access to pyrazolo[3,4-b]pyridine derivatives. This method achieves yields of 61–82% through a cascade of Knoevenagel condensation, Michael addition, and double cyclization steps . For example:
The propanoic acid side chain can be introduced via post-synthetic modification, such as hydrolysis of cyano intermediates or alkylation with bromopropionic acid .
Catalytic Innovations
Recent advances employ nano-magnetic catalysts like Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ to improve reaction efficiency. This metal-organic framework (MOF) catalyst enhances yields by 15–20% compared to traditional acid promoters while enabling seven reuse cycles without significant activity loss . Key advantages include:
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Reduced reaction times (≤30 min vs. 2–4 h for conventional methods)
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Tolerance to electron-withdrawing substituents on aryl aldehydes
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Simplified product isolation via magnetic separation
Physicochemical Properties
Solubility and Stability
Although solubility data for 3-(3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid remain unreported, analogues exhibit:
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Moderate solubility in DMSO (≈15 mg/mL)
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Limited aqueous solubility (<1 mg/mL at pH 7.4)
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Improved solubility in alkaline conditions (pH >9) due to deprotonation of the carboxylic acid group .
Thermogravimetric analysis (TGA) of the methyl-substituted core structure shows decomposition temperatures >250°C, indicating thermal stability suitable for high-temperature applications .
Crystallographic Insights
Single-crystal X-ray diffraction of 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine (a structural analogue) reveals π-π stacking interactions between parallel pyrazolopyridine systems with face-to-face distances of 3.449 Å. These interactions likely contribute to the solid-state stability of the parent compound .
Industrial and Materials Science Applications
Organic Electronics
The extended π-system and electron-deficient pyridine ring make this compound a candidate for n-type semiconductors. Thin-film transistors fabricated from related derivatives exhibit electron mobilities of 0.12–0.35 cm²/V·s and on/off ratios >10⁶ .
Metal-Organic Frameworks (MOFs)
Functionalization of MIL-101(Cr) with pyrazolopyridine-carboxylic acid ligands enhances CO₂ adsorption capacity to 4.2 mmol/g at 298 K, surpassing unmodified MOFs by 40% .
Future Research Directions
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Pharmacokinetic Optimization: Prodrug strategies (e.g., esterification of the carboxylic acid) to improve oral bioavailability
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Hybrid Materials: Incorporation into covalent organic frameworks (COFs) for photocatalytic applications
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Structure-Activity Relationships: Systematic variation of methyl substituents to modulate biological potency
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